4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16150864
InChI: InChI=1S/C26H32N2O5/c1-5-6-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(29)11-8-18)28(14-13-27(3)4)26(32)25(22)31/h7-12,16,23,29-30H,5-6,13-15H2,1-4H3/b24-22+
SMILES:
Molecular Formula: C26H32N2O5
Molecular Weight: 452.5 g/mol

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC16150864

Molecular Formula: C26H32N2O5

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C26H32N2O5
Molecular Weight 452.5 g/mol
IUPAC Name (4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C26H32N2O5/c1-5-6-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(29)11-8-18)28(14-13-27(3)4)26(32)25(22)31/h7-12,16,23,29-30H,5-6,13-15H2,1-4H3/b24-22+
Standard InChI Key OBMZGXRCIQAZBE-ZNTNEXAZSA-N
Isomeric SMILES CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)/O)C
Canonical SMILES CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)O)O)C

Introduction

Structural Analysis

Pyrrol-2-one derivatives, such as 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (CID 6103132) and 4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (CID 6296074), share similar structural features with the compound of interest . These compounds typically consist of a pyrrol-2-one ring system with various substituents attached, which can significantly influence their chemical and biological properties.

Synthesis and Characterization

The synthesis of pyrrol-2-one derivatives often involves multi-step reactions that require careful control of conditions to achieve high yields and purity. For example, the synthesis of similar compounds may involve the use of commercially available reagents and catalysts to facilitate reactions .

Synthesis Steps:

  • Starting Materials: Typically involve aromatic aldehydes, amines, and other functionalized compounds.

  • Reaction Conditions: May include refluxing in solvents like ethanol or DMF, with or without catalysts.

  • Purification: Often involves recrystallization or chromatographic methods.

Biological Activity

Pyrrol-2-one derivatives have been explored for their potential biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects. For instance, some compounds have shown promise as 5-lipoxygenase inhibitors, which could be relevant for treating inflammatory conditions .

Potential Biological Activities:

  • Anti-inflammatory: Inhibition of enzymes involved in inflammation pathways.

  • Antioxidant: Scavenging of free radicals to protect against oxidative stress.

  • Enzyme Inhibition: Potential to inhibit specific enzymes related to disease states.

Data and Findings

While specific data on 4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not available, similar compounds provide insights into the properties of pyrrol-2-one derivatives.

Comparison Table:

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
CID 6103132C29H38N2O6510.6Not specified
CID 6296074C28H36N2O6496.6Not specified
Similar DerivativesVariesVariesAnti-inflammatory, Antioxidant

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